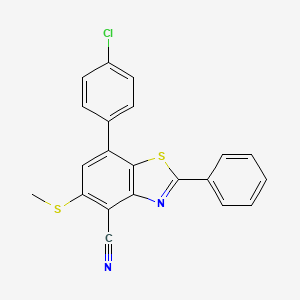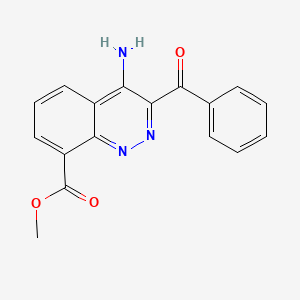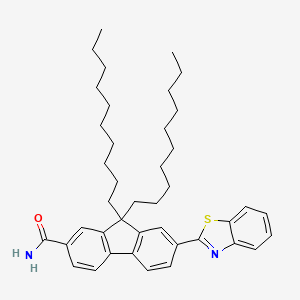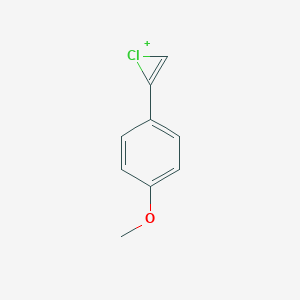![molecular formula C12H16N2O5 B14198449 1-[(2S,3S)-1,3-dinitropentan-2-yl]-4-methoxybenzene CAS No. 921771-96-2](/img/structure/B14198449.png)
1-[(2S,3S)-1,3-dinitropentan-2-yl]-4-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2S,3S)-1,3-dinitropentan-2-yl]-4-methoxybenzene is an organic compound characterized by its unique structure, which includes a dinitropentan-2-yl group attached to a methoxybenzene ring
Métodos De Preparación
The synthesis of 1-[(2S,3S)-1,3-dinitropentan-2-yl]-4-methoxybenzene typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the dinitropentan-2-yl group and the methoxybenzene ring separately.
Reaction Conditions: The dinitropentan-2-yl group is synthesized through nitration reactions, where pentane derivatives are treated with nitric acid under controlled conditions to introduce nitro groups.
Coupling Reaction: The dinitropentan-2-yl group is then coupled with the methoxybenzene ring using a Friedel-Crafts alkylation reaction, which involves the use of a Lewis acid catalyst such as aluminum chloride.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Análisis De Reacciones Químicas
1-[(2S,3S)-1,3-dinitropentan-2-yl]-4-methoxybenzene undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can convert the nitro groups to amino groups.
Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents like sodium hydroxide or halogens.
Major Products: The major products formed from these reactions include amino derivatives, carboxylic acids, and substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1-[(2S,3S)-1,3-dinitropentan-2-yl]-4-methoxybenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high-energy materials and polymers.
Mecanismo De Acción
The mechanism of action of 1-[(2S,3S)-1,3-dinitropentan-2-yl]-4-methoxybenzene involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, leading to various biochemical effects.
Pathways: It may influence signaling pathways related to inflammation, oxidative stress, and cellular metabolism, depending on its specific derivatives and modifications.
Comparación Con Compuestos Similares
1-[(2S,3S)-1,3-dinitropentan-2-yl]-4-methoxybenzene can be compared with similar compounds:
Similar Compounds: Compounds such as 1,3-dinitrobenzene, 4-methoxybenzaldehyde, and 2,4-dinitrotoluene share structural similarities.
Uniqueness: The presence of both the dinitropentan-2-yl group and the methoxybenzene ring in this compound makes it unique, providing distinct chemical and physical properties that are not observed in the similar compounds listed above.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
921771-96-2 |
|---|---|
Fórmula molecular |
C12H16N2O5 |
Peso molecular |
268.27 g/mol |
Nombre IUPAC |
1-[(2S,3S)-1,3-dinitropentan-2-yl]-4-methoxybenzene |
InChI |
InChI=1S/C12H16N2O5/c1-3-12(14(17)18)11(8-13(15)16)9-4-6-10(19-2)7-5-9/h4-7,11-12H,3,8H2,1-2H3/t11-,12+/m1/s1 |
Clave InChI |
OCKWEVRMBGKWJE-NEPJUHHUSA-N |
SMILES isomérico |
CC[C@@H]([C@H](C[N+](=O)[O-])C1=CC=C(C=C1)OC)[N+](=O)[O-] |
SMILES canónico |
CCC(C(C[N+](=O)[O-])C1=CC=C(C=C1)OC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Naphtho[1,2-b]furan, 2,3-dihydro-3-methyl-5-nitro-](/img/structure/B14198396.png)

![3-[3-Ethenylidene-5-(4-methylphenyl)oxolan-2-yl]propan-1-ol](/img/structure/B14198411.png)
![N-[(Benzenesulfonyl)(dibromo)acetyl]glycine](/img/structure/B14198417.png)

![N~1~-[2-(Trimethoxysilyl)ethyl]hexane-1,6-diamine](/img/structure/B14198429.png)
![3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-propyl-](/img/structure/B14198434.png)
![4-({4-[(2,4,6-Trimethylphenyl)methyl]pyrimidin-2-yl}amino)benzonitrile](/img/structure/B14198435.png)
![4-Phenyl-1-{[3-(2,4,6-trimethylphenyl)prop-2-yn-1-yl]oxy}but-3-yn-2-one](/img/structure/B14198448.png)
